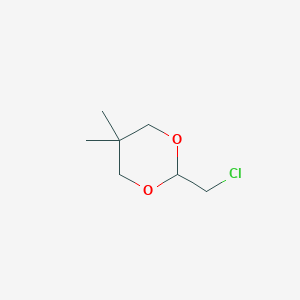
2-(Chloromethyl)-5,5-dimethyl-1,3-dioxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Chloromethyl)-5,5-dimethyl-1,3-dioxane is an organic compound with the molecular formula C7H13ClO2 It is a dioxane derivative characterized by the presence of a chloromethyl group and two methyl groups attached to the dioxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Chloromethyl)-5,5-dimethyl-1,3-dioxane typically involves the reaction of 5,5-dimethyl-1,3-dioxane with chloromethylating agents. One common method is the reaction of 5,5-dimethyl-1,3-dioxane with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction proceeds under acidic conditions, leading to the formation of the chloromethyl derivative.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to ensure efficient mixing and heat transfer, thereby improving the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: 2-(Chloromethyl)-5,5-dimethyl-1,3-dioxane undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols, leading to the formation of corresponding derivatives.
Oxidation Reactions: The compound can be oxidized to form dioxane derivatives with different functional groups.
Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles such as sodium azide, potassium thiocyanate, and sodium methoxide are commonly used. Reactions are typically carried out in polar solvents like dimethyl sulfoxide or acetonitrile.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in aprotic solvents such as tetrahydrofuran.
Major Products Formed:
- Substitution reactions yield various derivatives depending on the nucleophile used.
- Oxidation reactions produce dioxane derivatives with different oxidation states.
- Reduction reactions result in the formation of methyl-substituted dioxane derivatives.
Scientific Research Applications
2-(Chloromethyl)-5,5-dimethyl-1,3-dioxane has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biological Studies: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicinal Chemistry: It is explored for its potential as a building block in the development of new drugs with antimicrobial and anticancer properties.
Industrial Applications: The compound is used in the production of specialty chemicals and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-5,5-dimethyl-1,3-dioxane involves its reactivity towards nucleophiles and electrophiles. The chloromethyl group is highly reactive, allowing the compound to participate in various substitution and addition reactions. In biological systems, it may interact with enzymes and proteins, leading to modifications in their activity and function.
Comparison with Similar Compounds
2-(Chloromethyl)-1,3-dioxane: Similar structure but lacks the two methyl groups.
5,5-Dimethyl-1,3-dioxane: Lacks the chloromethyl group.
2-(Bromomethyl)-5,5-dimethyl-1,3-dioxane: Similar structure with a bromomethyl group instead of a chloromethyl group.
Uniqueness: 2-(Chloromethyl)-5,5-dimethyl-1,3-dioxane is unique due to the presence of both the chloromethyl and dimethyl groups, which confer specific reactivity and steric properties. This makes it a valuable intermediate in organic synthesis and a versatile compound for various applications.
Properties
CAS No. |
6282-80-0 |
|---|---|
Molecular Formula |
C7H13ClO2 |
Molecular Weight |
164.63 g/mol |
IUPAC Name |
2-(chloromethyl)-5,5-dimethyl-1,3-dioxane |
InChI |
InChI=1S/C7H13ClO2/c1-7(2)4-9-6(3-8)10-5-7/h6H,3-5H2,1-2H3 |
InChI Key |
SWKNHIFWKFUIKP-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COC(OC1)CCl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


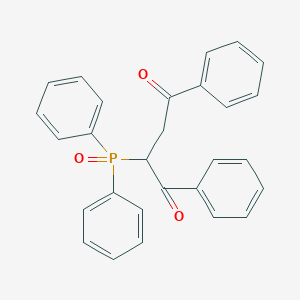
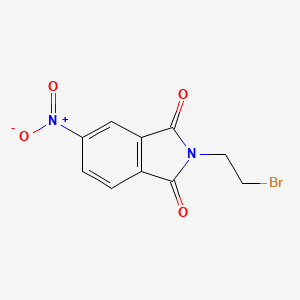
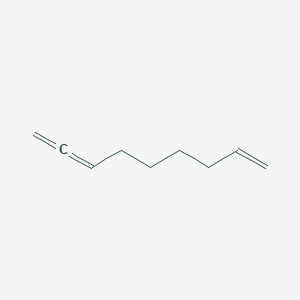

![N-[2,4-Dichloro-5-({[6-oxo-5-(prop-2-en-1-yl)cyclohexa-2,4-dien-1-ylidene]methyl}amino)phenyl]acetamide](/img/structure/B14731777.png)
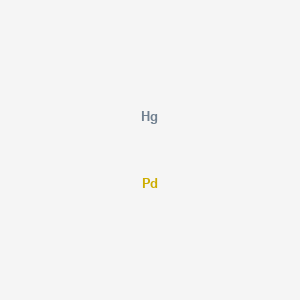
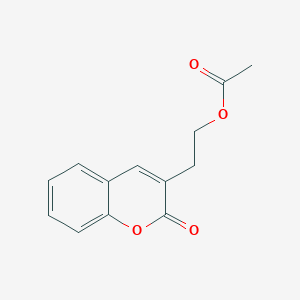
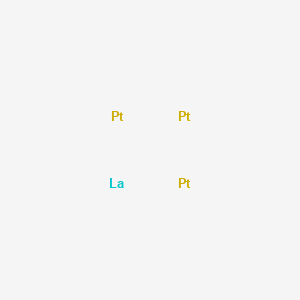
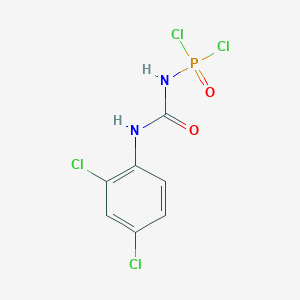
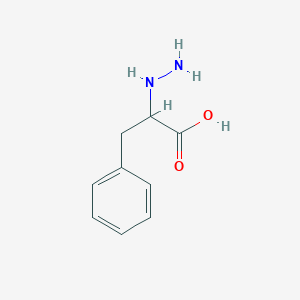


![2-Methyl-2-[(2-methylprop-1-en-1-ylidene)amino]propanenitrile](/img/structure/B14731809.png)
![2,2,6,6-Tetramethyl-1-[(4-methylbenzene-1-sulfonyl)oxy]piperidin-4-one](/img/structure/B14731811.png)
